Methyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate
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Overview
Description
Methyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate is an organic compound with the molecular formula C12H16ClNO2. It is a methyl ester derivative of propanoic acid, featuring a 4-chlorophenyl group and a methylamino substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate typically involves the reaction of 4-chlorobenzylamine with methyl 2-bromo-2-methylpropanoate. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is employed in studies investigating the biological activity of related compounds and their mechanisms of action.
Mechanism of Action
The mechanism of action of Methyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may act as an inhibitor of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
- Methyl 3-{[(4-chlorophenyl)methyl]amino}-2,2-dimethylpropanoate
- Methyl 3-{[(4-chlorophenyl)methyl]amino}-3-hydroxy-2-methylpropanoate
- Methyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylbutanoate
Comparison: Methyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate is unique due to its specific substitution pattern and the presence of the 4-chlorophenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays .
Properties
IUPAC Name |
methyl 3-[(4-chlorophenyl)methylamino]-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-9(12(15)16-2)7-14-8-10-3-5-11(13)6-4-10/h3-6,9,14H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQVLZVASBBIBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC=C(C=C1)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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